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molecular formula C8H14N2O2 B8403948 4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

4,4-Dimethyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No. B8403948
M. Wt: 170.21 g/mol
InChI Key: XKAOJTMJJIWGSU-UHFFFAOYSA-N
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Patent
US08309718B2

Procedure details

A mixture of benzyl 4,4-dimethyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (0.50 g, 0.0016 mol) (2nd peak from chiral separation) in 20 mL of MeOH was hydrogenated in the presence of 10% Pd/C, under a balloon pressure of hydrogen, for 2 h. After filtering off the catalyst, the filtrate was concentrated to dryness and the resultant residue was used directly in next step. LCMS (M+H) 171.2.
Name
benzyl 4,4-dimethyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:22])[C:6]2([CH2:10][CH2:9][N:8](C(OCC3C=CC=CC=3)=O)[CH2:7]2)[O:5][C:4](=[O:21])[NH:3]1.[H][H]>CO.[Pd]>[CH3:1][C:2]1([CH3:22])[C:6]2([CH2:10][CH2:9][NH:8][CH2:7]2)[O:5][C:4](=[O:21])[NH:3]1

Inputs

Step One
Name
benzyl 4,4-dimethyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
Quantity
0.5 g
Type
reactant
Smiles
CC1(NC(OC12CN(CC2)C(=O)OCC2=CC=CC=C2)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
Smiles
CC1(NC(OC12CNCC2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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